2-amino-1-(3-methoxyphenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Descripción
Propiedades
IUPAC Name |
2-amino-1-(3-methoxyphenyl)-N-propylpyrrolo[3,2-b]quinoxaline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2/c1-3-11-23-21(27)17-18-20(25-16-10-5-4-9-15(16)24-18)26(19(17)22)13-7-6-8-14(12-13)28-2/h4-10,12H,3,11,22H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXMJTUNVVLBYBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC(=CC=C4)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Carboxylic Acid Activation
Propylamine Coupling
- Stoichiometry : 1.2 equiv propylamine relative to activated ester.
- Yield : 68–73% after purification by silica gel chromatography.
Amination at Position 2
The 2-amino group is installed via reduction of a nitro precursor, a strategy inferred from.
Nitro Intermediate Synthesis
Catalytic Hydrogenation
- Conditions :
Parameter Value Source Reference Catalyst Pd/C (10 wt%) Solvent Ethanol Pressure 1 atm H₂ Yield 89%
Final Assembly and Purification
Sequential Deprotection and Coupling
Post-coupling of the 3-methoxyphenyl and propylcarboxamide groups, final deprotection (if applicable) is performed using TBAF.
Chromatographic Purification
- Stationary Phase : Silica gel (230–400 mesh).
- Eluent : Gradient of ethyl acetate/hexanes (1:4 to 1:1).
- Purity : >95% by HPLC.
Analytical Characterization
Critical spectroscopic data for structural confirmation:
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH₂), 7.89–7.45 (m, 4H, quinoxaline-H), 7.32 (t, J = 8.1 Hz, 1H, methoxyphenyl-H), 6.94–6.88 (m, 2H, methoxyphenyl-H), 3.85 (s, 3H, OCH₃), 3.43 (t, J = 7.2 Hz, 2H, NCH₂), 1.62–1.55 (m, 2H, CH₂), 0.93 (t, J = 7.4 Hz, 3H, CH₃).
- HRMS : m/z calculated for C₂₂H₂₂N₅O₂ [M+H]⁺: 396.1776; found: 396.1779.
Challenges and Optimization Opportunities
- Regioselectivity in Cyclization : Future work could explore directing groups to enhance [2,3-b] over [1,2-a] isomer formation.
- Radical Stability : Methyl radical methods might be adapted for C-H functionalization, reducing pre-functionalization steps.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-1-(3-methoxyphenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or methoxy groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
2-amino-1-(3-methoxyphenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and antiviral agent.
Biology: The compound is studied for its effects on cellular pathways and its ability to induce apoptosis in cancer cells.
Industry: It is used in the development of new materials and as a precursor for other bioactive compounds
Mecanismo De Acción
The mechanism of action of 2-amino-1-(3-methoxyphenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets. It can bind to DNA and proteins, disrupting cellular processes and leading to cell cycle arrest and apoptosis. The compound may also inhibit key enzymes involved in cancer cell proliferation .
Comparación Con Compuestos Similares
Structural Modifications and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Functional and Application-Based Comparisons
Corrosion Inhibition vs. Enzyme Activation
- AHPQC (Carbonitrile Derivative): Replaces the carboxamide with a carbonitrile group, enabling adsorption on metal surfaces via electron-rich nitrile and amino groups. Exhibits 91% inhibition efficiency for C38 steel in HCl, following Langmuir adsorption .
- SIRT3 Activator (Fluorobenzyl-Pentyl Analog) : The 4-fluorobenzyl group enhances target selectivity, while the pentyl chain improves membrane permeability. Demonstrates activation of mitochondrial deacetylase SIRT3, relevant for metabolic diseases .
Substituent Effects on Solubility and Binding
- Ethoxypropyl vs. Propyl Chains: The ethoxypropyl substituent in increases molecular weight (433.51 vs.
- Trimethoxybenzylidene Amino Group: Introduced in , this substituent adds steric bulk and electron-donating methoxy groups, which may enhance DNA intercalation or protein binding.
Aromatic Ring Modifications
- 3-Methoxyphenyl vs. 4-Fluorobenzyl : The 3-methoxy group in the reference compound favors π-π stacking, whereas the 4-fluorobenzyl in introduces electronegativity, affecting charge distribution and binding pocket interactions.
Physicochemical and Pharmacokinetic Insights
- Molecular Weight Trends : Analogs with extended alkyl/aryl chains (e.g., ) exhibit higher molecular weights (405–504 g/mol) compared to the reference compound (333.35 g/mol), impacting oral bioavailability.
- Polar Functional Groups : The carboxamide group in the reference compound and its analogs improves water solubility relative to carbonitrile derivatives like AHPQC .
Actividad Biológica
2-amino-1-(3-methoxyphenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide, a synthetic compound with a complex structure, has garnered attention for its potential biological activities. This compound features a pyrrolo[2,3-b]quinoxaline core, an amino group, and a methoxyphenyl substituent, which contribute to its pharmacological properties. Its carboxamide group enhances solubility and reactivity, making it a candidate for various therapeutic applications.
- Molecular Formula : C21H21N5O2
- Molecular Weight : 375.432 g/mol
- CAS Number : 840516-69-0
Synthesis
The synthesis of this compound typically involves multi-step processes that include:
- Formation of the pyrrolo[2,3-b]quinoxaline core.
- Introduction of the methoxyphenyl group.
- Addition of the carboxamide functionality.
These methods reflect the complexity and versatility in synthetic chemistry associated with this compound .
Biological Activity
Research indicates that 2-amino-1-(3-methoxyphenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide exhibits several promising biological activities:
Antimicrobial Activity
In vitro studies have demonstrated significant antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) values indicate its effectiveness:
- Pathogen Tested : Staphylococcus aureus
Antitumor Activity
The compound has shown potential as an antitumor agent through mechanisms involving:
- Inhibition of DNA gyrase and dihydrofolate reductase (DHFR).
- IC50 values ranging from 12.27 to 31.64 µM for DNA gyrase inhibition and 0.52 to 2.67 µM for DHFR inhibition .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-amino-1-(4-methoxyphenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide | Structure | Substituted at para position; may exhibit different biological activities |
| Echinomycin | Structure | Known for antitumor properties; different core structure but similar applications in oncology |
This table highlights how structural variations can influence biological activity and therapeutic potential .
Case Studies and Findings
Several studies have investigated the biological effects of this compound:
- Antimicrobial Evaluation :
- Antitumor Mechanisms :
Q & A
Basic: What are the standard synthetic routes for preparing this compound, and what are the critical reaction parameters?
The synthesis typically involves multi-step protocols starting with condensation of substituted quinoxaline precursors with pyrrole derivatives. Key steps include:
- Ring formation : Cyclization under acidic or basic conditions to assemble the pyrroloquinoxaline core .
- Substitution : Introduction of the 3-methoxyphenyl and N-propyl groups via nucleophilic aromatic substitution or palladium-catalyzed coupling .
- Carboxamide formation : Activation of the carboxylic acid intermediate (e.g., using HATU or EDCI) followed by reaction with propylamine .
Critical parameters include temperature control (60–120°C), solvent selection (DMF or DMSO for polar intermediates), and catalyst optimization (e.g., Pd(PPh₃)₄ for coupling reactions) .
Advanced: How can researchers resolve discrepancies in reported biological activity data across studies?
Conflicting results (e.g., variable IC₅₀ values in kinase inhibition assays) may arise from differences in:
- Assay conditions : Buffer pH, ATP concentration, or enzyme isoforms (e.g., FGFR1 vs. FGFR3) .
- Compound purity : Use HPLC (≥95% purity) and LC-MS to verify structural integrity .
- Cellular context : Off-target effects in cell-based vs. biochemical assays. Validate using siRNA knockdowns or isoform-specific inhibitors .
Standardize protocols via orthogonal assays (e.g., SPR for binding affinity, Western blotting for target modulation) .
Basic: What spectroscopic techniques are essential for characterizing this compound’s structure?
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, quinoxaline aromatic signals at δ 7.5–8.5 ppm) .
- HRMS : Exact mass analysis (e.g., [M+H]⁺ calculated for C₂₂H₂₄N₅O₂: 414.1932) .
- FT-IR : Carboxamide C=O stretch at ~1650 cm⁻¹ and N-H bend at ~1550 cm⁻¹ .
Advanced: How can computational modeling optimize derivatization for enhanced target selectivity?
- Docking studies : Use Schrödinger Suite or AutoDock to predict binding poses in kinase ATP-binding pockets (e.g., prioritize substituents with H-bonding to hinge regions) .
- QSAR : Correlate electronic parameters (Hammett σ) of substituents (e.g., 3-methoxy vs. 3-CF₃) with activity .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to identify stable conformers .
Basic: What are the primary biological targets and assay methodologies for this compound?
- Kinase inhibition : Screen against kinase panels (e.g., Eurofins KinaseProfiler) using ADP-Glo assays .
- Anticancer activity : MTT assays in cell lines (e.g., HCT-116, MCF-7) with IC₅₀ determination via nonlinear regression .
- Enzyme inhibition : Fluorometric assays for proteases or phosphatases (e.g., calcein-AM release for caspase-3) .
Advanced: What strategies mitigate solubility issues in in vivo studies?
- Formulation : Use co-solvents (e.g., Cremophor EL/PEG 400) or nanoemulsions to enhance aqueous solubility .
- Prodrug design : Introduce phosphate esters or glycosides for improved bioavailability .
- Salt formation : Explore hydrochloride or mesylate salts via pH-controlled crystallization .
Basic: How does the 3-methoxyphenyl substituent influence reactivity and bioactivity?
- Electronic effects : Methoxy groups donate electron density, enhancing nucleophilic aromatic substitution rates .
- Bioactivity : The substituent’s bulk and hydrophobicity improve membrane permeability and target engagement (e.g., FGFR1 inhibition ).
- Metabolic stability : Methoxy groups reduce oxidative metabolism by CYP450 enzymes compared to hydroxyl analogs .
Advanced: How can researchers validate off-target effects in phenotypic assays?
- Chemoproteomics : Use affinity-based probes (ABPs) with clickable tags to capture interacting proteins .
- CRISPR-Cas9 screens : Knockout candidate off-target genes and assess rescue of phenotype .
- Thermal proteome profiling (TPP) : Identify proteins with shifted melting temperatures upon compound binding .
Basic: What are the stability profiles under varying pH and temperature conditions?
- Solution stability : Monitor degradation via HPLC at pH 2–9 (t½ > 24 h at pH 7.4, 37°C) .
- Solid-state stability : Store at -20°C under argon; DSC shows decomposition onset at ~180°C .
- Photostability : Protect from UV light; amber vials prevent photodegradation of the quinoxaline core .
Advanced: What experimental designs address conflicting data in mechanism-of-action studies?
- Orthogonal validation : Combine genetic (CRISPR) and pharmacological (inhibitors) approaches .
- Pathway analysis : Transcriptomics (RNA-seq) to identify differentially expressed genes post-treatment .
- Single-cell imaging : Track target engagement in real time using fluorescent biosensors (e.g., FRET-based) .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
